3-(2-氨基乙基)-1-甲基-1H-吡唑-5-醇

描述

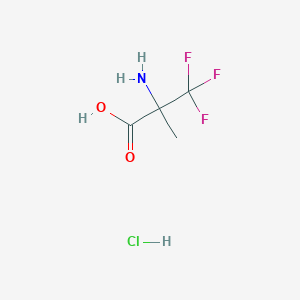

The compound “3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the aminoethyl group (-NHCH2CH2-) and a hydroxyl group (-OH) suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrazole ring substituted at the 3-position with an aminoethyl group and at the 1-position with a methyl group. The 5-position of the ring would carry a hydroxyl group .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of this class of compounds. The aminoethyl group could participate in reactions with electrophiles, and the hydroxyl group could be involved in reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amino and hydroxyl groups could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .科学研究应用

Synthesis Methods

The compound 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol and its derivatives have diverse applications in scientific research, primarily focusing on their synthesis methods for various organic compounds. For instance, a green, one-pot, solvent-free synthesis approach has been developed for the production of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the environmental benefits and efficiency of such methods (Al-Matar et al., 2010). Similarly, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, emphasizing the importance of catalysts in facilitating reactions and enhancing yields (Maleki & Ashrafi, 2014).

Corrosion Inhibition

The derivatives of 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol have been studied for their corrosion inhibition properties. Research has shown that these compounds can significantly inhibit corrosion on C-steel surfaces in acidic environments, providing a chemical method for protecting industrial materials (Abdel Hameed et al., 2020).

Biological Activities

The compound and its derivatives have also been explored for various biological activities. For example, a study on the synthesis, characterization, and investigation of pyrazole derivatives identified potential antitumor, antifungal, and antibacterial pharmacophore sites, suggesting these compounds could have medical applications (Titi et al., 2020). Another study focused on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, incorporating gravimetric, electrochemical, and DFT studies to explore their efficiency and mechanism of action (Yadav et al., 2016).

Chemical Synthesis and Reactivity

Further research into the chemical synthesis and reactivity of 3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol derivatives has led to the development of new methodologies and insights into their potential uses. For instance, new flexible synthesis techniques for pyrazoles with different, functionalized substituents have been established, expanding the utility of these compounds in chemical synthesis (Grotjahn et al., 2002).

属性

IUPAC Name |

5-(2-aminoethyl)-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-6(10)4-5(8-9)2-3-7/h4,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMINGQDJLQFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-1-methyl-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)